Pancratistatin
Description
Natural Origin and Botanical Sources of Pancratistatin
This compound is a naturally occurring polyhydroxylated alkaloid belonging to the Amaryllidaceae family of plants. academicjournals.orgwikipedia.org It was first isolated from the Hawaiian spider lily, Hymenocallis littoralis (also known as Pancratium littorale). academicjournals.orgresearchgate.netmedchemexpress.com This compound is primarily found in the bulbs of these plants. wikipedia.org The Amaryllidaceae family is known for producing a wide variety of structurally diverse alkaloids with a range of biological activities. nih.gov
The concentration of this compound in its natural sources can vary. Wild-type bulbs from Hawaii may yield 100 to 150 mg of this compound per kilogram. wikipedia.org However, commercially cultivated bulbs, for instance in Arizona, tend to produce lower amounts, with a peak of around 22 mg/kg in October, which then decreases to as low as 4 mg/kg by May as the bulb enters dormancy. wikipedia.org Field-grown bulbs generally yield even smaller quantities, ranging from 2 to 5 mg/kg. wikipedia.org The low natural abundance of this compound presents a significant challenge for research and potential clinical development, driving efforts towards chemical synthesis. brocku.cascispace.com
Table 1: Botanical Sources of this compound
| Plant Family | Genus | Species | Common Name | Primary Plant Part |
| Amaryllidaceae | Hymenocallis | littoralis | Spider Lily | Bulb |
| Amaryllidaceae | Pancratium | littorale | Spider Lily | Bulb |
| Amaryllidaceae | Haemanthus | kalbreyeri |
This table lists the primary botanical sources from which this compound has been isolated.
Historical Discoveries and Early Research Significance of this compound
The initial isolation and characterization of this compound from Pancratium littorale occurred in 1984. researchgate.netnih.gov Its discovery was part of a broader effort to identify antineoplastic agents from natural sources. acs.org Early research quickly established its potent cytostatic and antineoplastic properties. psu.edunih.gov The unique chemical structure of this compound, a phenanthridone alkaloid, and its promising anticancer activity sparked considerable interest among synthetic, biological, and medicinal chemists. nih.govmdpi.com
A significant aspect of early research was the recognition of its structural similarity to another Amaryllidaceae alkaloid, narciclasine (B1677919). nih.gov This led to initial hypotheses that this compound might share a similar mechanism of action, such as the disruption of protein biosynthesis. nih.gov However, further studies began to reveal a more distinct and selective mode of action for this compound. The challenge of its low natural availability has been a recurring theme since its discovery, prompting numerous research groups to pursue total synthesis and the creation of simplified, active analogs. scispace.comnih.gov
Overview of this compound's Biological Activities and Research Focus
Research on this compound has primarily centered on its potent and selective anticancer properties. researchgate.netmdpi.comtaylorandfrancis.com A key finding is its ability to selectively induce apoptosis (programmed cell death) in a wide array of cancer cell lines while having minimal toxic effects on non-cancerous cells. taylorandfrancis.comnih.govuwindsor.ca This selectivity is a major focus of ongoing research, as it represents a significant advantage over many conventional chemotherapy drugs that damage both healthy and cancerous cells. nih.govnih.gov
The primary mechanism of action for this compound's anticancer activity involves targeting the mitochondria of cancer cells. academicjournals.orgresearchgate.net This leads to a cascade of events including the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspases, ultimately resulting in apoptosis. nih.govnih.gov Unlike some other anticancer agents, this compound does not appear to cause DNA damage in the initial phases of apoptosis induction. academicjournals.orgnih.gov
Beyond its anticancer effects, this compound and its congeners have also been investigated for other biological activities, including antiviral properties against viruses such as Herpes Simplex Virus (HSV-1), Varicella-Zoster Virus (VZV), and the Zika virus. brocku.ca Some studies have also explored its antiparasitic and anti-inflammatory potential. nih.govscispace.com
Table 2: Key Research Findings on this compound's Biological Activity
| Biological Activity | Key Research Finding | Cell Lines/Models Studied |
| Anticancer | Selectively induces apoptosis in cancer cells by targeting mitochondria. academicjournals.orgresearchgate.net | Jurkat (T-cell leukemia), MCF-7 (breast cancer), SH-SY5Y (neuroblastoma), HT-29 and HCT116 (colorectal carcinoma), LNCaP and DU145 (prostate cancer). researchgate.netnih.govnih.govaacrjournals.org |
| Anticancer | Inhibits the activity of Topoisomerase I, an enzyme crucial for DNA metabolism. mdpi.comresearchgate.netacs.org | Not specified in the provided text. |
| Anticancer | Shows minimal toxicity to non-cancerous cells. nih.govaacrjournals.org | Normal human fibroblasts (NHF), peripheral blood mononuclear cells (PBMCs), CCD-18Co (colon fibroblasts). nih.govnih.govaacrjournals.org |
| Antiviral | Congeners have shown activity against various viruses. brocku.ca | Herpes viruses (HSV-1 and VZV), Zika virus. brocku.ca |
| Mechanism of Action | Induces apoptosis via the intrinsic mitochondrial pathway. uwindsor.ca | Cancerous cells. uwindsor.ca |
| Mechanism of Action | Causes early activation of caspase-3 and flipping of phosphatidylserine. nih.gov | Human lymphoma (Jurkat) cells. nih.gov |
| Mechanism of Action | Inhibits protein and DNA synthesis. researchgate.netaacrjournals.org | Various cancer cell lines. researchgate.net |
This table summarizes significant research findings related to the biological activities of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO8/c16-8-5-3-1-4-13(23-2-22-4)9(17)6(3)14(21)15-7(5)10(18)12(20)11(8)19/h1,5,7-8,10-12,16-20H,2H2,(H,15,21)/t5-,7-,8-,10+,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREZDOWOLGNDPW-ALTGWBOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C3C(=C2)C4C(C(C(C(C4O)O)O)O)NC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C(=C3C(=C2)[C@@H]4[C@H]([C@@H]([C@@H]([C@H]([C@@H]4O)O)O)O)NC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315881 | |
| Record name | (+)-Pancratistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
H2O < 1 (mg/mL), Acetate buffer (pH4) < 1 (mg/mL), Carbonate buffer (pH9) < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH ~ 5-7 (mg/mL), MeOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL), 10% EtOH < 1 (mg/mL), CHCl3 < 1 (mg/mL), DMF 10-15 (mg/mL) | |
| Record name | PANCRATISTATIN | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/349156%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
96203-70-2 | |
| Record name | (+)-Pancratistatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96203-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pancratistatin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096203702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pancratistatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+)-Pancratistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pancratistatin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GUM4B7K5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Endeavors Towards Pancratistatin
Retrosynthetic Strategies and Key Challenges in Pancratistatin Synthesis
The synthesis of this compound presents a significant hurdle due to its unique structural features. The molecule contains a phenanthridone core fused to a highly oxygenated and stereochemically dense aminocyclitol (ring C). sioc-journal.cnsioc-journal.cn The primary challenges that any synthetic approach must overcome are threefold:
Control of Stereochemistry: The core of the challenge lies in the precise construction of the aminocyclohexane C-ring, which features six contiguous stereogenic centers. Establishing the correct relative and absolute stereochemistry of the hydroxyl and amino groups on this ring is a paramount difficulty.
Formation of the Lactam Ring: The construction of the strained, trans-fused lactam B-ring has proven to be a non-trivial synthetic operation. Many strategies have faced difficulties in the late-stage closure of this ring, often requiring extensive functional group manipulations or encountering failed cyclization attempts. nih.govnih.gov
Regioselective Functionalization: The regioselective introduction of substituents on the pentasubstituted aromatic A-ring and the correct attachment of this ring to the cyclitol core pose a significant regiochemical challenge. sioc-journal.cnsioc-journal.cnrsc.org Early syntheses, such as Danishefsky's, encountered specific issues like the Moffatt transposition and problems with orthoamide intermediates that necessitated complex blocking maneuvers to achieve the desired regioselectivity. wikipedia.org
These challenges have inspired a variety of retrosynthetic disconnections. Common strategies involve forming the C-C bond between the aromatic ring and the cyclitol precursor, followed by cyclization to form the B-ring lactam. The approaches differ mainly in how they construct the stereochemically rich C-ring and introduce asymmetry.
| Key Synthetic Challenge | Description | Representative References |
| Stereocenter Control | Establishing the six contiguous stereocenters on the highly oxygenated cyclohexane (B81311) C-ring. | sioc-journal.cnsioc-journal.cn |
| Lactam Ring Formation | Construction of the strained trans-fused lactam B-ring, often a difficult late-stage cyclization. | nih.govnih.gov |
| Regioselectivity | Controlled introduction and coupling of the substituted aromatic A-ring to the C-ring. | sioc-journal.cnsioc-journal.cnrsc.org |
Seminal Total Syntheses of Racemic this compound
The first total synthesis of this compound, in its racemic form, was accomplished by Samuel J. Danishefsky and Joung Yon Lee in 1989. nih.govwikipedia.org This landmark achievement validated the proposed structure of the natural product and laid the groundwork for all subsequent synthetic efforts.
Danishefsky's route was a lengthy and complex endeavor, reportedly requiring 27-40 steps. wikipedia.orgscispace.com The synthesis commenced with readily available pyrogallol. nih.gov Key transformations included:
A Diels-Alder reaction to construct the functionalized cyclohexane C-ring. nih.gov
An Overman rearrangement of a highly functionalized allylic imidate to introduce the crucial C4a nitrogen atom with the correct stereochemistry for the subsequent lactam formation. nih.govwikipedia.org
| Researcher | Year | Key Reactions | Starting Material | Overall Steps (approx.) | Overall Yield (approx.) |
| Danishefsky & Lee | 1989 | Diels-Alder, Overman Rearrangement | Pyrogallol | 27 | 0.16% |
Enantioselective Total Syntheses of (+)-Pancratistatin
Following the initial racemic synthesis, the focus of the synthetic community shifted towards enantioselective routes to produce the naturally occurring (+)-enantiomer. These efforts have led to the development of several elegant and powerful strategies.
Tomas Hudlicky's group pioneered a chemoenzymatic approach, reporting the first asymmetric total synthesis of (+)-pancratistatin in 1995. nih.govacs.org The cornerstone of this strategy is the use of bacterial dioxygenase enzymes to introduce chirality at the very beginning of the synthetic sequence.
The key steps in Hudlicky's synthesis are:
Enzymatic Dihydroxylation: Toluene dioxygenase (TDO) mediated cis-dihydroxylation of halobenzenes (like bromobenzene) produces enantiopure arene cis-dihydrodiols. nih.govresearchgate.net These synthons are valuable chiral building blocks that already contain two of the requisite stereocenters of the C-ring. nih.govconicet.gov.ar
Aziridine Ring Opening: A crucial step for coupling the aromatic and cyclitol portions involves the nucleophilic opening of a vinylaziridine intermediate with a higher-order organocuprate reagent derived from the aromatic precursor. nih.govresearchgate.net This reaction constructs the carbon skeleton of this compound.
This approach elegantly solves the problem of asymmetry by leveraging a biocatalytic reaction to create a chiral pool starting material. brocku.caresearchgate.net
Also in 1995, Barry M. Trost and Shon R. Pulley reported an alternative and highly efficient enantioselective synthesis based on asymmetric desymmetrization. nih.govnih.govacs.org This strategy relies on a transition-metal-catalyzed reaction to differentiate between two chemically equivalent functional groups in a meso starting material.
The key features of Trost's route include:
Palladium-Catalyzed Desymmetrization: The core of the synthesis is a palladium-catalyzed asymmetric allylic alkylation (AAA) of a meso-conduritol derivative. nih.govuwindsor.ca This reaction converts the achiral starting material into a single enantiomer of a key azide-containing intermediate with excellent enantioselectivity (>95% ee) and in high yield (83%). nih.gov
Convergent Coupling: The azide (B81097) intermediate is then coupled with an aryl Grignard reagent in a regio- and diastereocontrolled SN2′ reaction to install the aromatic ring. nih.gov
Trost's desymmetrization approach is exceptionally efficient as it theoretically allows for the conversion of 100% of the meso starting material into the desired enantiomerically pure product, avoiding the 50% maximum yield limitation of a classical kinetic resolution. nih.gov
In 1998, Philip Magnus and Iyassu K. Sebhat developed a distinct enantioselective synthesis centered on a β-azidonation reaction. nih.govacs.org This approach introduces the key nitrogen functionality via a carbon-hydrogen bond functionalization.
The synthesis begins with o-vanillin and features the following key reaction:
β-Azidonation Reaction: A prochiral 4-arylcyclohexanone derivative is subjected to a β-azidonation using a hypervalent iodine reagent in the presence of trimethylsilyl (B98337) azide (TMSN₃). nih.govresearchgate.net This reaction stereoselectively installs the azide group that will ultimately become the nitrogen atom in the lactam ring. nih.govmdpi.com
This strategy showcases the power of hypervalent iodine chemistry to forge critical C-N bonds in a stereocontrolled manner.
More recent synthetic strategies have utilized classic carbon-carbon bond-forming reactions to assemble the this compound core. A notable example is a concise synthesis that relies on a sequence of a Michael addition and a Henry reaction. researchgate.netnih.govacs.org
This approach is characterized by:
Intermolecular Michael Addition: A highly stereoselective Michael addition of an arylcuprate to a chiral sugar-derived nitroolefin is used to diastereoselectively introduce the C-aryl moiety. researchgate.netresearchgate.net
Intramolecular Henry Reaction: The resulting adduct undergoes a base-catalyzed intramolecular Henry (nitro-aldol) reaction. researchgate.net This cyclization step is highly effective in constructing the cyclohexane ring, simultaneously establishing the remaining stereocenters to create the fully elaborated C-ring of this compound. researchgate.netnih.govacs.org
This convergent strategy has been shown to be highly efficient, leading to the total synthesis of (+)-pancratistatin in as few as 10 linear steps and enabling gram-scale production. rsc.orgresearchgate.net
| Synthetic Strategy | Key Enabling Reaction(s) | Principal Investigator(s) | Year First Reported |
| Chemoenzymatic | Enzymatic cis-dihydroxylation of arenes | Hudlicky | 1995 |
| Asymmetric Desymmetrization | Palladium-catalyzed asymmetric allylic alkylation (AAA) | Trost | 1995 |
| β-Azidonation | Hypervalent iodine-mediated β-azidonation | Magnus | 1998 |
| Conjugate Addition/Cyclization | Michael Addition & Intramolecular Henry Reaction | Liu, among others | ~2013-2022 |
Formal Syntheses of this compound
A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted to the final target molecule. Several research groups have reported formal syntheses of this compound, contributing novel strategies and methodologies for the construction of its core structure.
One notable formal synthesis was reported by Haseltine and coworkers in 1997. nih.gov Their approach led to an intermediate in the Danishefsky synthesis, thereby formally completing the synthesis of (+)-pancratistatin. nih.gov A key feature of this route was the construction of ring C using a retro-Diels-Alder reaction. nih.gov The starting material for their synthesis was an acetonide that was prepared from benzoquinone. nih.gov
Hudlicky's group also achieved a formal synthesis of this compound. nih.gov Their chemoenzymatic approach commenced with the oxidation of bromobenzene (B47551) or chlorobenzene (B131634) using the bacterium Pseudomonas putida to produce enantiomerically pure diols. nih.gov A key step in their strategy was a trans-aziridine ring opening with a higher-order cuprate (B13416276) reagent. nih.gov More recently, a formal total synthesis of this compound was achieved from advanced intermediates used in the synthesis of narciclasine (B1677919), with a Myers' reductive transposition being a key step. thieme-connect.comthieme-connect.com This chemoenzymatic formal synthesis was accomplished in 14 steps from m-dibromobenzene. thieme-connect.comthieme-connect.com
Other significant formal syntheses include:
Trost's Group (1995): Utilized a palladium-catalyzed desymmetrization of a conduritol derivative derived from benzoquinone. nih.gov
Magnus's Group (1998): Based on a β-azidonation reaction using a hypervalent iodine reagent. nih.gov
Rigby's Group: Completed a formal synthesis that involved a photocyclization to form the crucial C10a-C10b bond. nih.gov
These formal syntheses have not only demonstrated creative solutions to the challenges posed by the this compound framework but have also introduced new synthetic methods with broader applications in organic chemistry.
Synthesis from Natural Precursors (e.g., Narciclasine as a Relay)
An alternative and attractive approach to obtaining this compound is through the chemical modification of more abundant, structurally related natural products. Narciclasine, another Amaryllidaceae alkaloid, has been a primary candidate for this relay synthesis strategy due to its greater natural abundance compared to this compound. thieme-connect.comscispace.com
The key transformations in Pettit's relay synthesis included:
Protection: The C3,C4-vicinal diol of narciclasine was protected as an acetonide, and the C2 and C7 hydroxyl groups were acetylated. nih.govacs.org
Epoxidation: The double bond in the protected narciclasine was epoxidized using m-chloroperoxybenzoic acid (mCPBA) to form the desired α-diastereomer. nih.govacs.org
Hydrogenolysis and Rearrangement: Hydrogenolysis of the epoxide, followed by reaction with methanolic potassium carbonate, yielded a mixture of products, one of which had the correct stereochemistry for this compound. nih.gov
Cyclic Sulfate (B86663) Formation and Opening: A more refined sequence involved the formation of a cyclic sulfate from a diol intermediate, followed by ring-opening with cesium benzoate (B1203000) to install the necessary stereochemistry, ultimately affording (+)-pancratistatin after saponification. nih.govgoogle.com
This relay synthesis demonstrates the feasibility of utilizing more readily available natural products as starting materials for the synthesis of scarcer, high-value compounds.
Advances in Scalable and Efficient Synthetic Routes for this compound
The limited availability of this compound from natural sources has been a significant hurdle for extensive preclinical and potential clinical studies. thieme-connect.comclockss.org This has driven considerable research into developing scalable and efficient total syntheses that can provide multigram quantities of the natural product and its analogs. clockss.orgscispace.com
Recent breakthroughs have focused on concise and high-yielding routes. For instance, a total synthesis of (+)-pancratistatin was reported in just 10 linear steps from a known aldehyde derived from D-glucose. acs.orgnih.gov This route features a highly stereoselective intermolecular Michael addition and an intramolecular Henry reaction to construct the cyclohexane ring with its six contiguous stereocenters. acs.orgnih.gov The efficiency and reliability of the steps make this route amenable to scale-up. acs.orgnih.gov
The development of such routes is critical for overcoming the supply issue, which has been a major obstacle to the clinical advancement of this compound. scispace.com These efficient syntheses not only provide access to the natural product but also facilitate the preparation of analogs for structure-activity relationship studies and the development of new therapeutic agents. scispace.comgoogle.com
Table of Key Synthetic Approaches to this compound
| Approach | Key Features | Starting Material(s) | Number of Steps | Overall Yield | Reference(s) |
|---|---|---|---|---|---|
| Danishefsky (1989) | First total synthesis (racemic) | Pyrogallol | 26 | 0.13% | acs.org |
| Hudlicky (1995) | First enantioselective synthesis; Chemoenzymatic | Bromobenzene | 14 | 2% | acs.org |
| Trost (1995) | Palladium-catalyzed desymmetrization | Benzoquinone | 13 | 11% | acs.org |
| Haseltine (1997) | Formal synthesis intercepting Danishefsky's route | Benzoquinone derivative | --- | --- | nih.govacs.org |
| Magnus (1998) | β-azidonation using hypervalent iodine | o-Vanillin derivative | 22 | 1.2% | nih.govacs.org |
| Pettit (2001) | Relay synthesis | (+)-Narciclasine | 10 | 3.6% | nih.govacs.org |
| Sarlah (2017) | Dearomative carboamination of benzene | Benzene | 7 | 12% | scispace.comnih.gov |
| Unnamed (2022) | Michael addition and Henry reaction | D-Glucose derivative | 10 | --- | acs.orgnih.gov |
Design and Synthesis of Pancratistatin Analogues and Stereoisomers
Rational Design Principles for Pancratistatin Analogues
Key pharmacophoric elements have been identified through systematic modifications:
The Phenanthridone Core (Rings A and B): The core tricyclic structure is considered essential. researchgate.net
The Polyhydroxylated C-Ring: The number and stereochemical arrangement of the hydroxyl groups on this ring are critical. researchgate.netnih.gov The cyclic nature of this moiety is also a key component of the cytotoxic pharmacophore. nih.govacs.org
The B-Ring Lactam: The amide group in ring B has a pronounced enhancing effect on cytotoxic activity. researchgate.net
Synthetic strategies are often designed to allow for systematic variations of these elements to probe their influence on biological activity. pharmiweb.comallfordrugs.com
Structural Modifications of the Phenanthridone Core (Rings A and B)
Modifications to the A-ring have generally led to a significant decrease in biological activity. SAR studies have indicated that the methylenedioxyphenyl moiety is important. researchgate.net Replacing it with other functionalities, such as methoxy (B1213986) groups or a β-carboline system, resulted in analogues that were substantially less active than this compound. researchgate.net Similarly, the removal of oxygen-containing substituents on the A-ring causes a notable reduction in potency. nih.gov For instance, 7-deoxythis compound (B1221876) is approximately ten times less potent than this compound itself. nih.gov An analogue with only a single alkoxy group was 100 times less cytotoxic. nih.gov The bioisosteric replacement of the methylenedioxybenzene ring with an indole (B1671886) moiety also led to a near-complete loss of activity. nih.gov
However, some research suggests that the greatest opportunity for structural changes may lie in modifying the aromatic core of the natural product. univie.ac.at A cyclotrimerization approach has been used to create a this compound core lacking any aromatic oxygenation. univie.ac.atcdnsciencepub.com
Structural Modifications of the Polyhydroxylated Cyclohexane (B81311) Ring (Ring C)
The polyhydroxylated cyclohexane C-ring is a central focus of SAR studies. It is widely accepted that the number and precise positioning of the hydroxyl groups are vital for potent anticancer properties. nih.govacs.org Systematic removal of these hydroxyl groups leads to compounds with significantly diminished activity. nih.gov For instance, analogues with only two hydroxyl groups in the cyclitol portion have been shown to be less effective. nih.gov
Despite this, it appears that modifications at the C1 and C10b positions are the most tolerated changes that can lead to potent compounds. nih.govacs.org This includes the introduction of a C1-C10b double bond, as seen in the related natural product narciclasine (B1677919), and the removal of the C1 hydroxyl group, as found in trans-dihydronarciclasine. nih.govacs.org Both of these compounds exhibit potent antiproliferative activities. nih.gov
Synthesis of Seco-Pancratistatin Analogues
Seco-analogues are compounds in which one or more of the rings of the parent structure have been opened. The synthesis of B,C-seco-pancratistatin analogues, where both the B and C rings are open, has been reported. acs.orgcapes.gov.brnih.gov These compounds, which feature an amide-containing open ring B but an intact and functionalized cyclohexane ring, were found to be biologically inactive. acs.org This further underscores the importance of the intact, fused ring system for the bioactivity of this compound. acs.org The synthesis of these fully functionalized polyhydroxyamide B,C-seco-analogues involved key steps such as an Evans' MgCl2-promoted anti-aldol reaction to form the C-1/C-10b bond stereoselectively. acs.orgnih.gov
Synthesis of Hybrid Analogues (e.g., Shikimic Acid Derived)
To overcome the limited availability of this compound from natural sources, researchers have explored the synthesis of hybrid analogues using more accessible starting materials. chemistryviews.org One notable example is the use of (−)-shikimic acid, a commercially available natural product that already contains three hydroxyl groups, as a building block for the C-ring. chemistryviews.orgresearchgate.net
Researchers at the University of Bath have developed a concise synthesis of a functionalized this compound/shikimic acid hybrid analogue. chemistryviews.orgresearchgate.net The key steps in their approach involve a Heck reaction followed by a cyclization. chemistryviews.orgresearchgate.net This strategy was first tested by synthesizing an unfunctionalized model core from a simpler analogue of shikimic acid, 1-cyclohexene-1-carboxylic acid, which was achieved in just two steps with a 50% yield. chemistryviews.orgresearchgate.net The successful application of a modified route to (−)-shikimic acid yielded a novel hybrid analogue possessing three stereo-defined hydroxyl groups in the C-ring. chemistryviews.orgresearchgate.net This work opens avenues for exploring the biological activity of new hybrid structures and could potentially be adapted to generate more complex derivatives similar to this compound itself. chemistryviews.org
Stereodivergent Approaches to this compound Isomers
The complex stereochemistry of this compound presents a significant synthetic challenge, and as a result, the development of stereodivergent methods to access its various isomers is an area of active research. These approaches allow for the creation of a library of stereoisomers, which is invaluable for structure-activity relationship (SAR) studies and the discovery of new bioactive compounds. rsc.org
A notable stereodivergent total synthesis of 1,4a-di-epi-ent-pancratistatin, a novel stereoisomer of the natural anti-tumor alkaloid, has been achieved. rsc.org This 14-step synthesis commences from the readily available chiral pool starting material, D-mannitol. rsc.orgrsc.org The core of the this compound skeleton was constructed through a key reaction involving the conjugate addition of an organocuprate to a nitrosoolefin, which was generated in situ from an inosose oxime. rsc.org This was followed by a stereoselective reduction of the oxime to an amine and a site-selective formylation to complete the synthesis. rsc.org
The retrosynthetic analysis for this approach is centered on the idea that various this compound stereoisomers can be derived from a common oxime intermediate. rsc.org This key oxime intermediate is accessible through the conjugate addition of an organocuprate to a nitrosoolefin generated from an oxime precursor containing a leaving group at the α-position. rsc.org It was anticipated that different stereoisomers of this precursor could be selectively synthesized from commercially available alditols. rsc.org This strategy not only provides access to novel this compound isomers but has also led to the identification of synthetic intermediates with either cytotoxic or antiferroptosis activity. rsc.org
Biological evaluation of the newly synthesized compound, 1,4a-di-epi-ent-pancratistatin, revealed that it exhibits cytotoxicity towards cancer cells and also possesses significant ferroptosis inhibitory activity. rsc.org This highlights the importance of synthesizing novel stereoisomers of natural products, as they can lead to the discovery of compounds with new and potentially valuable biological activities. rsc.org
Another strategy involves a stereospecific biocatalytic synthesis to produce analogues of the this compound pharmacophore. capes.gov.br This method utilizes a two-stage enzymatic sequence of dihydroxylation and aldolization reactions to convert a naphthalene (B1677914) core into a hybrid arene–carbohydrate structure, creating four contiguous stereocenters simultaneously. capes.gov.br
| Key Reaction | Starting Material | Product | Significance |
| Conjugate addition of organocuprate to a nitrosoolefin | D-mannitol | 1,4a-di-epi-ent-pancratistatin | Access to novel stereoisomer with cytotoxic and ferroptosis inhibitory activity. rsc.orgrsc.org |
| Enzymatic dihydroxylation and aldolization | Naphthalene core | Hybrid arene–carbohydrate structure | Creates four contiguous stereocenters in a single sequence. capes.gov.br |
Synthesis of Prodrug Derivatives for this compound
A significant hurdle in the clinical development of this compound is its low aqueous solubility, which complicates formulation and administration. nih.gov To address this limitation, a key strategy has been the design and synthesis of water-soluble prodrugs. These prodrugs are designed to be converted into the active this compound molecule within the body. nih.gov
Phosphate (B84403) esters are a common choice for creating water-soluble prodrugs of hydroxyl-containing molecules. Several phosphate prodrugs of this compound have been synthesized and evaluated. nih.gov A particularly important derivative is the disodium (B8443419) phosphate ester of this compound. nih.gov The synthesis of this prodrug was necessary to overcome the formulation challenges posed by the parent compound's poor solubility. nih.gov
An efficient synthesis of a disodium (+)-pancratistatin phosphate prodrug has been developed. nih.gov The key steps in this synthesis involve:
Selective protection: The hydroxyl groups of (+)-pancratistatin are protected as acetates to form 1,2,3,4-tetraacetoxy-pancratistatin. nih.govnih.gov
Phosphorylation: The remaining free phenolic hydroxyl group is phosphorylated. One method uses dibenzyloxy(N,N-diisopropylamido)-phosphine, followed by oxidation with m-chloroperbenzoic acid. nih.gov Another approach utilizes dibenzyl chlorophosphite. nih.gov
Deprotection: The benzyl (B1604629) esters are removed via hydrogenolysis, and the acetate (B1210297) groups are hydrolyzed using a base, such as sodium methoxide, to yield the water-soluble disodium phosphate prodrug. nih.govnih.gov
| Prodrug | Parent Compound | Key Reagents | Solubility Improvement |
| Disodium (+)-pancratistatin phosphate | (+)-Pancratistatin | Dibenzyl chlorophosphite, Sodium methoxide | Significantly increased water solubility. nih.govnih.gov |
| Phenpanstatin phosphates | Phenpanstatin | Tetrabutylammonium dihydrogen phosphate, Dicyclohexylcarbodiimide | Promising series of 3,4-O-cyclic phosphate prodrugs. researchgate.net |
| 1-Aminothis compound derivatives | Narciclasine | - | Aqueous solubility increased from 300 µg/ml to up to 2000 µg/ml. aacrjournals.org |
In addition to phosphate prodrugs, other derivatives have been explored to enhance the therapeutic potential of this compound. A series of 39 novel derivatives of 1-aminothis compound were synthesized by chemically modifying narciclasine. aacrjournals.org These compounds exhibited significantly improved aqueous solubility and some demonstrated a drastic increase in cytotoxic activity. aacrjournals.org For instance, the dimethylaminomethyl benzamide (B126) derivative of this compound showed significant and reproducible antitumor activity in preclinical models. aacrjournals.org
Furthermore, C-1 benzoate (B1203000) and C-1 benzoyloxymethyl derivatives have been synthesized, showing a 10- to 100-fold enhancement in antiproliferative potency compared to the parent compound, depending on the cell line. These ester prodrugs are thought to improve intracellular delivery.
These prodrug strategies have been successful in producing this compound derivatives with improved pharmaceutical properties, and some have shown efficacy in in vivo cancer models, paving the way for further clinical development. nih.gov
Structure Activity Relationship Sar Studies of Pancratistatin
Elucidation of Key Pharmacophoric Elements in Pancratistatin
SAR studies have revealed that the potent bioactivity of this compound is not attributed to a single functional group but rather to a specific spatial arrangement of several key features within its rigid phenanthridone core. The crucial pharmacophore includes the aminocyclitol B-ring and the catechol C-ring. The specific stereochemistry of the hydroxyl groups on the B and C rings is paramount for activity. The trans-fused B/C ring junction is also a critical conformational feature. The presence of the lactam (or amide) in the A-ring is another essential component. It is the collective arrangement of these functionalities on the rigid tetracyclic scaffold that dictates the molecule's ability to interact with its biological targets and exert its potent cytotoxic effects.
Impact of A-Ring Substitutions on Biological Efficacy
Modifications to the A-ring of this compound have demonstrated a significant impact on its biological efficacy. The lactam moiety within the A-ring is considered a key element. For instance, replacement of the lactam with a lactone significantly diminishes activity. Furthermore, alterations to the nitrogen atom of the lactam, such as N-alkylation or N-acylation, generally lead to a decrease in potency. The planarity of the A-ring system, in conjunction with the B-ring, also appears to be important for optimal activity. These findings suggest that the A-ring, particularly its lactam functionality, plays a crucial role in the molecular interactions required for this compound's biological effects.
Importance of B-Ring Integrity and Planarity for Activity
The integrity and conformation of the B-ring are absolutely critical for the biological activity of this compound. This aminocyclitol ring contains hydroxyl groups at positions 1, 2, and 4a, and their specific stereochemistry is essential. Epimerization of any of these hydroxyls can lead to a dramatic loss of cytotoxicity. The planarity of the B-ring, in conjunction with the A-ring, is also a determining factor. The trans-diaxial relationship between the C1 and C2 hydroxyl groups is a particularly important feature. This specific arrangement is believed to facilitate key hydrogen bonding interactions with biological targets. Any modification that disrupts the conformation or the precise orientation of these hydroxyl groups, such as the introduction of a double bond, results in a significant reduction or complete loss of activity.
SAR of Simplified this compound Analogues
To reduce the synthetic complexity of this compound, researchers have developed and studied simplified analogues. These studies aim to identify the minimal structural requirements for biological activity. Truncated versions, where parts of the tetracyclic system are removed, have been synthesized. For instance, bicyclic and tricyclic analogues that mimic portions of the this compound scaffold have been investigated. While many of these simplified analogues exhibit significantly lower potency than the parent compound, some have retained a degree of biological activity. These findings are crucial as they help to delineate the essential from the non-essential structural elements, guiding the design of more synthetically accessible yet potent this compound mimetics.
SAR of Nitrogenated this compound Derivatives
The introduction of additional nitrogen atoms into the this compound scaffold has been explored to create novel derivatives with potentially altered biological properties. Aza-pancratistatin analogues, where a carbon atom in the core structure is replaced by a nitrogen, have been synthesized. The position of the nitrogen atom significantly influences the molecule's activity. For instance, some aza-analogues have shown a modified spectrum of activity or altered potency. These studies provide valuable insights into how the electronic and steric properties of the core structure can be modulated and how such changes affect the interaction of the molecule with its biological targets.
SAR related to Specific Molecular Targets (e.g., Topoisomerase I)
While the precise molecular mechanism of this compound is still under full investigation, SAR studies have provided clues about its interaction with specific cellular targets. Some research has suggested that this compound and its analogues can inhibit enzymes like topoisomerase I. The SAR in this context indicates that the core phenanthridone structure is crucial for this inhibitory activity. Modifications that alter the planarity of the system or the key hydroxyl groups can affect its ability to interact with the enzyme-DNA complex. Furthermore, the ability of this compound to induce apoptosis is strongly linked to its structure. The specific arrangement of hydroxyl groups on the B and C rings is critical for initiating the apoptotic cascade. These SAR studies are vital for understanding the molecular pharmacology of this compound and for the rational design of new analogues with enhanced target specificity and potency.
Mechanisms of Action of Pancratistatin at the Cellular and Molecular Levels
Selective Induction of Apoptosis in Neoplastic Cells
Pancratistatin is a potent inducer of apoptosis, the process of programmed cell death, and exhibits remarkable selectivity for cancer cells, leaving normal, non-cancerous cells largely unaffected. nih.govresearchgate.nettandfonline.com This selective cytotoxicity is a key feature that distinguishes it from many conventional chemotherapeutic agents which often damage healthy cells. nih.govtandfonline.com Studies have shown its effectiveness against a variety of cancer cell lines, including lymphoma, neuroblastoma, colorectal carcinoma, and prostate cancer. pharmiweb.comnih.govnih.govspandidos-publications.com
A primary target of this compound within cancer cells is the mitochondrion. researchgate.netpharmiweb.com The compound has been shown to directly act on mitochondria, leading to their dysfunction. pharmiweb.com A key event in this process is the induction of mitochondrial membrane permeabilization. researchgate.netpharmiweb.com This was observed in human neuroblastoma cells (SH-SY5Y) where this compound treatment led to a progressive increase in mitochondrial membrane permeability over a 24-hour period. researchgate.net In contrast, normal human fibroblast (NHF) cells showed no significant change in mitochondrial membrane permeability under the same conditions. researchgate.net
This disruption of the mitochondrial membrane potential is a critical step in initiating apoptosis. nih.govspandidos-publications.comtandfonline.com It leads to a cascade of events, including a significant decrease in cellular ATP levels, further indicating mitochondrial dysfunction. researchgate.nettandfonline.com Research on colorectal carcinoma cell lines (HT-29 and HCT116) confirmed that this compound decreased the mitochondrial membrane potential in these cancer cells but not in noncancerous colon fibroblasts. nih.gov Interestingly, this compound's effectiveness is diminished in cancer cells that have been depleted of their mitochondrial DNA (ρ(0) cells), highlighting the dependency of its action on functional mitochondria. nih.gov The stiffening of the inner mitochondrial membrane by this compound, potentially through interaction with cardiolipin, is thought to contribute to this dysfunction and the subsequent release of pro-apoptotic factors like cytochrome c. nist.gov
| Parameter | Effect on Cancer Cells | Effect on Normal Cells | Key Findings | References |
|---|---|---|---|---|
| Mitochondrial Membrane Permeability | Increased | No significant change | Progressive increase in permeability observed in SH-SY5Y cells over 24 hours. | researchgate.netpharmiweb.com |
| Mitochondrial Membrane Potential | Decreased | No significant change | Observed in HT-29 and HCT116 colorectal cancer cells. | nih.govspandidos-publications.comtandfonline.com |
| Cellular ATP Levels | Decreased | No significant change | Significant drop in ATP concentration indicative of mitochondrial dysfunction. | researchgate.nettandfonline.com |
The induction of apoptosis by this compound involves the activation of caspases, a family of proteases that execute the cell death program. Both intrinsic and extrinsic pathways of apoptosis have been implicated.
The intrinsic pathway , which is triggered by cellular stress and mitochondrial dysfunction, appears to be a primary route. pharmiweb.com The permeabilization of the mitochondrial outer membrane allows for the release of intermembrane proteins like cytochrome c. pharmiweb.com This, in turn, activates a cascade of caspases, including caspase-9 and the key effector caspase, caspase-3. pharmiweb.comnih.gov Studies have demonstrated that this compound treatment leads to the activation of caspase-3 in various cancer cell lines, including human lymphoma (Jurkat) cells and prostate cancer cells. nih.govspandidos-publications.comresearchgate.net In Jurkat cells, caspase-3 activation was identified as an early event in the apoptotic process induced by this compound. nih.gov In prostate cancer cell lines, activation of caspase-9, an initiator caspase in the intrinsic pathway, was also observed. researchgate.net Interestingly, while this compound treatment resulted in a significant increase in caspase-9 and caspase-3 activity in LNCaP prostate cancer cells, the activation of caspase-3 was less pronounced in the DU145 cell line. researchgate.net Furthermore, the activity of caspase-8, a key initiator of the extrinsic pathway, did not significantly increase in either prostate cancer cell line, suggesting a predominant role for the intrinsic pathway. researchgate.net
However, some evidence suggests a potential role for the extrinsic pathway as well. The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, such as the Fas receptor. psu.edu Early activation of caspase-3 in this compound-treated Jurkat cells, preceding the collapse of the mitochondrial membrane potential, has led to the hypothesis that this compound might interact with components of the extrinsic pathway at the plasma membrane level. nih.govpsu.edu
The generation of reactive oxygen species (ROS) is another critical component of this compound's mechanism of action. spandidos-publications.comtandfonline.com Increased levels of ROS are indicative of oxidative stress and can contribute to mitochondrial damage and the activation of apoptotic signaling cascades. pharmiweb.com In this compound-treated cancerous cells, an increase in ROS levels has been observed to occur in parallel with the induction of apoptosis. pharmiweb.comspandidos-publications.com This effect appears to be selective for cancer cells, as these changes are not seen in normal fibroblasts. pharmiweb.com The production of ROS is closely linked to mitochondrial dysfunction, and it is believed that this compound's ability to induce ROS production is a key part of its mechanism for targeting cancer cell mitochondria. pharmiweb.comtandfonline.comnih.gov
A hallmark of this compound is its remarkable ability to selectively kill cancer cells while sparing their normal counterparts. nih.govresearchgate.nettandfonline.com This differential cytotoxicity is rooted in fundamental differences between the mitochondria of cancerous and healthy cells. pharmiweb.com Cancer cell mitochondria often exhibit abnormalities in number, size, and shape, as well as alterations in the composition of their outer membrane and mutations in their DNA. pharmiweb.com These characteristics may render them more susceptible to the effects of this compound. pharmiweb.comnih.gov
Studies have consistently shown that this compound induces apoptosis in a wide array of cancer cell lines at concentrations that have minimal to no effect on normal cells such as human fibroblasts, endothelial cells, and peripheral blood mononuclear cells. nih.govtandfonline.comnih.govnih.gov For example, while this compound effectively induced apoptosis in various cancer cell lines, it did not cause DNA degradation in normal human fibroblasts, a toxic effect observed with the conventional chemotherapeutic agent paclitaxel. tandfonline.com This selectivity is a significant advantage, as it suggests the potential for developing anticancer therapies with fewer side effects. nih.govnih.gov The mechanism behind this selectivity appears to be this compound's ability to preferentially permeabilize mitochondria and induce oxidative stress specifically within cancer cells. pharmiweb.com
Modulation of DNA Topoisomerase I Activity
In addition to its effects on mitochondria, recent research has uncovered another mechanism of action for this compound: the modulation of DNA topoisomerase I activity. mdpi.comresearchgate.net Topoisomerase I is a crucial nuclear enzyme involved in DNA replication, transcription, and repair by resolving topological stress in DNA. mdpi.com Its inhibition can lead to DNA damage and ultimately, cancer cell death, making it a validated target for anticancer drugs. mdpi.com
Molecular Interactions with Topoisomerase I
Topoisomerase I (Topo I) is a crucial enzyme involved in DNA replication and transcription, making it a validated target for anticancer drugs. mdpi.com this compound has been identified as an inhibitor of Topo I activity. mdpi.comresearchgate.net Although its inhibitory effect is considered weaker than that of the well-known Topo I inhibitor, Camptothecin, it still represents a significant aspect of its anticancer properties. mdpi.comresearchgate.net The inhibition of Topo I by this compound can lead to DNA damage and subsequently trigger cell death in cancer cells. mdpi.com
Computational studies, such as molecular modeling, have been employed to understand the binding interactions between this compound analogues and Topo I. mdpi.comnih.gov These studies have shown that specific structural modifications to the this compound molecule, such as nitrogenation, can enhance its binding affinity to the active site of Topo I. mdpi.comnih.gov This suggests that the development of this compound derivatives could lead to more potent Topo I inhibitors for cancer therapy. researchgate.netnih.gov
Inhibition of DNA Synthesis
In addition to its effects on protein synthesis, certain derivatives of this compound have been shown to inhibit DNA synthesis. aacrjournals.orgresearchgate.net The development of novel amino-pancratistatin derivatives has led to compounds that demonstrate a potent inhibition of both DNA and protein synthesis. aacrjournals.orgresearchgate.net This dual inhibitory action contributes to the enhanced antiproliferative and pro-apoptotic signals observed with these derivatives. aacrjournals.org The ability to disrupt DNA synthesis is a key feature of many anticancer agents, as it directly halts the proliferation of rapidly dividing cancer cells.
Effects on Cell Cycle Progression
This compound and its derivatives have been shown to interfere with the normal progression of the cell cycle, a critical process for cell growth and division. nih.gov Studies have demonstrated that this compound can induce cell cycle arrest at different phases, depending on the cell type and the specific derivative used.
For instance, in rat embryo fibroblast 3Y1 cells, this compound and its derivatives, HBP and GBP, were found to inhibit the progression from the G0/G1 phase to the S phase. nih.govjst.go.jp Furthermore, in cells synchronized at the late G1/early S phase, a this compound derivative known as HBP was able to block further progression through the S phase, while this compound itself only retarded this progression. nih.govtaylorandfrancis.com
In other cancer cell lines, such as the human colorectal cancer cell line HCT-15, this compound has been shown to induce cell cycle arrest at the G2/M phase. nih.govnih.gov This arrest is associated with a dose-dependent decrease in the expression of key cell cycle-associated proteins, including cyclin B1, and the inhibition of phosphorylation of cdc2/cyclin-dependent kinase 1 (CDK1) and Cdc25c. nih.govnih.gov The ability of this compound to halt the cell cycle at these critical checkpoints prevents cancer cells from proliferating and can lead to the induction of apoptosis. nih.govnih.gov
Table 1: Effects of this compound on Cell Cycle Progression in Different Cell Lines
| Cell Line | Phase of Cell Cycle Arrest | Associated Molecular Changes | Reference |
|---|---|---|---|
| Rat Embryo Fibroblast 3Y1 | G0/G1 to S phase transition | Inhibition of progression | nih.govjst.go.jp |
| Human Colorectal Cancer HCT-15 | G2/M phase | Decreased expression of cyclin B1; Inhibition of cdc2/CDK1 and Cdc25c phosphorylation | nih.govnih.gov |
| Promyelocytic Leukemia HL-60RG | G0/G1 phase | Accumulation in sub G0/G1 phase (apoptosis) | nih.gov |
Induction of Autophagy
Autophagy is a cellular process involving the degradation of a cell's own components. This compound has been found to induce autophagy in several cancer cell lines. nih.govresearchgate.net In metastatic prostate cancer cells (DU145 and LNCaP) and colorectal cancer cells (HCT-15), treatment with this compound led to an increase in autophagy levels. nih.govmedscimonit.com
The induction of autophagy by this compound is evidenced by the formation of autophagic vacuoles, which can be observed through electron microscopy. medscimonit.com Furthermore, Western blot analysis has shown an increased expression of key autophagic proteins such as LC3-II and beclin-1 in this compound-treated cells. nih.govmedscimonit.com In HCT-15 cells, this compound-induced autophagy is also associated with an increased expression of the pro-apoptotic protein Bax. nih.govmedscimonit.com This suggests a potential interplay between autophagy and apoptosis in the anticancer effects of this compound. spandidos-publications.com
Influence on Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. This compound has demonstrated the capacity to inhibit the migration of cancer cells. nih.gov In studies using a wound-healing assay, treatment with this compound significantly reduced the ability of metastatic prostate cancer cells and HCT-15 colorectal cancer cells to migrate into a cell-free area. nih.govresearchgate.net This inhibitory effect on cell migration suggests that this compound may have the potential to interfere with the metastatic spread of cancer. nih.govresearchgate.net
Antiviral Mechanisms
This compound is not only recognized for its anticancer properties but also for its potent antiviral activities. nist.govnih.gov It has been noted as one of the few agents, aside from interferon inducers, to show significant therapeutic efficacy in a mouse model infected with the Japanese encephalitis virus. nih.gov The antiviral mechanism of this compound is thought to be linked to its ability to selectively induce apoptosis in virally infected cells, a mechanism that mirrors its action in cancer cells. nist.govuwindsor.ca This selective targeting of compromised cells while leaving healthy cells unharmed is a key feature of its therapeutic potential. nist.gov
Antiparasitic Mechanisms
This compound, a natural compound isolated from the Amaryllidaceae family of plants, has demonstrated notable antiparasitic properties against a range of protozoan parasites. mdpi.comacademicjournals.org Its mechanisms of action at the cellular and molecular levels, while not fully elucidated for all susceptible parasites, involve the disruption of fundamental cellular processes, primarily cell division and the induction of programmed cell death.
Research has shown that this compound is effective against the microsporidian parasite Encephalitozoon intestinalis, a significant pathogen in immunocompromised individuals. nih.govnih.gov Studies on its effects reveal a primary disruption of the parasite's cell division process. Electron microscopy has shown that the sporogony phase of the E. intestinalis life cycle is more susceptible to this compound than the merogony phase. nih.govnih.gov A key observation is the appearance of binucleate sporoblasts and spores in treated parasites, a clear indication that the compound interferes with cytokinesis, the final stage of cell division where the cytoplasm of a single cell is divided to form two daughter cells. nih.govnih.gov This suggests that while nuclear division may proceed, the physical separation of the cells is blocked. nih.gov The molecular target for this action has not been definitively identified, but it is thought to be related to the mitotic apparatus, though it does not appear to be an inhibitor of tubulin polymerization. nih.gov The effects observed are similar to those caused by some protein kinase inhibitors, suggesting a potential role in disrupting phosphorylation-dependent signaling pathways that regulate cell cycle progression. nih.gov
The activity of this compound has also been noted against kinetoplastid parasites, although the specific molecular mechanisms are less well-defined. While direct studies on this compound's effect on Trypanosoma cruzi, the causative agent of Chagas disease, are limited, research on related Amaryllidaceae alkaloids provides significant insights. For instance, narciclasine (B1677919), a structurally similar compound, has been shown to induce dose-dependent depolarization of the mitochondrial membrane potential and alter the permeability of the plasma membrane in T. cruzi. acs.orgresearchgate.net This suggests that this compound may share a similar mechanism of action, targeting the parasite's energy metabolism and cellular integrity. Furthermore, extracts from Hippeastrum species, which contain various Amaryllidaceae alkaloids, have demonstrated potent activity against T. cruzi epimastigotes. mdpi.comub.edu
In the case of Leishmania species, this compound is suggested to act by inducing apoptosis, or programmed cell death. academicjournals.orgencyclopedia.pub Apoptosis is a recognized mechanism of cell death in Leishmania when exposed to various stressors and chemotherapeutic agents. nih.gov This process in the parasite is characterized by hallmarks such as cell shrinkage, DNA fragmentation, and loss of mitochondrial membrane potential. nih.gov While the precise signaling cascade initiated by this compound in Leishmania is yet to be detailed, its known pro-apoptotic effects in cancer cells, which involve mitochondrial pathways, lend strong support to this hypothesis. nih.gov The induction of apoptosis in a sub-population of promastigotes is also a natural part of the parasite's life cycle in the insect vector, suggesting that this compound may exploit this endogenous death pathway. nih.gov
There is limited direct evidence for the activity of this compound against Plasmodium falciparum, the most virulent human malaria parasite. However, some indirect lines of evidence suggest potential efficacy. The effects of this compound on other parasites, such as the inhibition of cell division, are similar to those of known protein kinase inhibitors. nih.gov Certain kinase inhibitors have been shown to block the invasion and development of P. falciparum within red blood cells. nih.gov Additionally, other alkaloids from the Amaryllidaceae family have reported anti-malarial properties, indicating that this class of compounds may harbor activity against Plasmodium. researchgate.net
Interactive Data Table: Antiparasitic Activity of this compound and Related Compounds
| Compound | Parasite | Observed Effect | IC50 | Cellular/Molecular Mechanism | Reference |
| This compound | Encephalitozoon intestinalis | Inhibition of parasite growth and development | 0.18 µM | Blocks cytokinesis during sporogony, leading to binucleate cells; likely interferes with mitotic activity. | nih.govnih.gov |
| This compound | Acanthamoeba castellanii | Cysticidal activity | Not Specified | Induction of apoptosis. | researchgate.net |
| Narciclasine (related alkaloid) | Trypanosoma cruzi | Inhibition of trypomastigotes and amastigotes | 17.1 µM (trypomastigotes), 8.2 µM (amastigotes) | Depolarization of mitochondrial membrane potential; alteration of plasma membrane permeability. | acs.org |
| Montanine (related alkaloid) | Trypanosoma cruzi | Synergistic activity with benznidazole | Not Applicable | Not specified, but enhances the effect of a known trypanocidal drug. | mdpi.comub.edu |
| This compound | Leishmania tarentolae | Growth inhibition | IC50 0.15 µg/mL | Induction of apoptosis. | encyclopedia.pub |
Biosynthetic Investigations of Pancratistatin
Proposed Biosynthetic Pathways of Amaryllidaceae Alkaloids
Amaryllidaceae alkaloids (AAs) are a diverse group of over 650 identified compounds, all originating from the aromatic amino acids L-phenylalanine and L-tyrosine. mdpi.comoup.com The central biosynthetic route begins with the formation of two key precursors derived from these amino acids: tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA). mdpi.comfrontiersin.org The condensation of these two molecules forms the Schiff base norcraugsodine, which is then reduced to yield norbelladine (B1215549), the universal precursor for all Amaryllidaceae alkaloids. oup.comfrontiersin.org
Following the formation of norbelladine, the pathway diverges into various branches, leading to the different structural skeletons characteristic of this alkaloid family. frontiersin.org A critical step is the O-methylation of norbelladine to form 4'-O-methylnorbelladine, which serves as the substrate for intramolecular oxidative phenol (B47542) coupling. nih.gov This coupling reaction, which is highly regio- and stereoselective, is a pivotal branching point that determines the ultimate structural type of the alkaloid. oup.comnih.gov This reaction can occur in three ways: ortho-para', para-para', or para-ortho' coupling of the phenolic rings of 4'-O-methylnorbelladine, leading to the crinine/vittatine (B12792242), lycorine (B1675740), and galanthamine (B1674398) type skeletons, respectively. nih.gov
While the precise pathway to pancratistatin has not been definitively established, it is believed to proceed through the lycorine-type branch. wikipedia.org Speculation on the biosynthesis of the structurally similar compounds narciclasine (B1677919) and lycoricidine (B35470) suggests a pathway that begins with the para-para' phenol coupling of O-methylnorbelladine to produce the intermediate vittatine. wikipedia.org Subsequent enzymatic steps, including hydroxylations and the elimination of two carbon atoms, are proposed to convert vittatine into the narciclasine skeleton, from which this compound is derived. wikipedia.orgnih.gov
Enzymatic Steps and Precursor Utilization
The biosynthesis of this compound relies on a series of enzymatic reactions that convert simple amino acid precursors into the complex final structure. The pathway begins with the phenylpropanoid pathway to generate the necessary building blocks. mdpi.comnih.gov
Precursor Formation:
Tyramine: The amino acid L-tyrosine is decarboxylated by the enzyme tyrosine decarboxylase (TYDC) to produce tyramine. mdpi.comoup.com
3,4-dihydroxybenzaldehyde (3,4-DHBA): The amino acid L-phenylalanine is converted to 3,4-DHBA through a series of steps involving enzymes from the general phenylpropanoid pathway. Key enzymes in this conversion include Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and Coumarate 3-hydroxylase (C3H). mdpi.comnih.gov
Core Skeleton Assembly: The formation of the central intermediate, norbelladine, is a two-step process. First, norbelladine synthase (NBS) catalyzes the condensation of tyramine and 3,4-DHBA to form an imine intermediate. mdpi.comfrontiersin.org This intermediate is then reduced by noroxomaritidine/norcraugsodine reductase (NR) to yield norbelladine. frontiersin.org Subsequently, norbelladine 4'-O-methyltransferase (N4OMT) methylates norbelladine to produce 4'-O-methylnorbelladine. nih.govnih.gov
Key Diversification and Tailoring Steps: The crucial oxidative coupling of 4'-O-methylnorbelladine is catalyzed by cytochrome P450 monooxygenases (CYP450s). oup.comnih.gov Specifically, enzymes from the CYP96T family have been identified as being responsible for the C-C phenol coupling reactions that create the lycorine, crinine, and galanthamine scaffolds. nih.gov Following the formation of the core skeleton, further modifications such as hydroxylations, O-methylations, and demethylations are carried out by other enzyme families, including 2-oxoglutarate-dependent dioxygenases and other CYP450s, to yield the final diverse structures like this compound. oup.comnih.gov
Table 1: Key Enzymes in the Biosynthesis of Amaryllidaceae Alkaloid Precursors
| Enzyme | Abbreviation | Function | Precursor | Product |
| Phenylalanine Ammonia-Lyase | PAL | Deamination of phenylalanine | L-Phenylalanine | trans-Cinnamic acid |
| Cinnamate 4-hydroxylase | C4H | Hydroxylation of cinnamic acid | trans-Cinnamic acid | 4-Hydroxycinnamic acid |
| Tyrosine Decarboxylase | TYDC | Decarboxylation of tyrosine | L-Tyrosine | Tyramine |
| Norbelladine Synthase | NBS | Condensation of precursors | Tyramine + 3,4-DHBA | Norcraugsodine (imine) |
| Noroxomaritidine/Norcraugsodine Reductase | NR | Reduction of the imine intermediate | Norcraugsodine | Norbelladine |
| Norbelladine 4'-O-methyltransferase | N4OMT | Methylation of norbelladine | Norbelladine | 4'-O-methylnorbelladine |
| Cytochrome P450 monooxygenase | CYP96T1 | Regioselective C-C phenol coupling | 4'-O-methylnorbelladine | Lycorine/Crinine/Galanthamine cores |
Strategies for Asymmetric Biosynthesis and Pathway Engineering
The low natural abundance of this compound has driven research into alternative production strategies, including asymmetric biosynthesis and metabolic pathway engineering. These approaches aim to either create chiral building blocks for chemical synthesis or reconstruct the entire biosynthetic pathway in a heterologous host. nih.govresearchgate.net
One prominent chemoenzymatic strategy involves using microbial enzymes to produce key chiral intermediates. Toluene dioxygenase (TDO), an enzyme found in Pseudomonas putida and overexpressed in recombinant E. coli strains, can perform stereospecific cis-dihydroxylation of simple aromatic compounds like bromobenzene (B47551). researchgate.netacademicjournals.orgarkat-usa.org The resulting arene cis-dihydrodiols are versatile chiral building blocks that can be used in the asymmetric chemical synthesis of this compound and its analogues. researchgate.netcdnsciencepub.com This approach harnesses the stereoselectivity of the enzyme to set the crucial stereocenters of the cyclitol ring, which are challenging to control through purely chemical methods. researchgate.netnih.gov
Metabolic engineering, or pathway reconstruction, offers a fully biological route to production. This involves transferring the genes encoding the biosynthetic enzymes from the native plant into a fast-growing, easily cultivable host organism like yeast (Saccharomyces cerevisiae) or a model plant like Nicotiana benthamiana. nih.govresearchgate.net A significant advance in this area was the successful co-expression of four enzymes from Leucojum aestivum—LaNBS, LaNRII, LaN4'OMT, and LaCYP96T1—in N. benthamiana. nih.gov This engineered system was able to convert the basic precursors into several Amaryllidaceae alkaloids, with lycorine being the predominant product. nih.gov This work demonstrates the feasibility of reconstituting the complex multi-step pathway in a heterologous host and establishes a platform that could be further engineered for the targeted production of high-value alkaloids like this compound. nih.gov Such pathway engineering efforts are crucial for understanding the intricate enzymatic network and for developing sustainable sources of these medicinally important compounds. nih.govnih.gov
Translational Research and Therapeutic Potential of Pancratistatin
In Vitro Efficacy in Diverse Cancer Cell Lines
Pancratistatin exhibits potent apoptotic activity against a wide array of cancer cell lines. nih.gov A key characteristic of its action is its selectivity for cancer cells, a highly desirable trait for any potential chemotherapeutic agent. nih.gov
Activity against Melanoma Cell Lines
Melanoma, an aggressive form of skin cancer, is notoriously resistant to many forms of treatment. Research has shown that exposure to this compound induces apoptosis in human melanoma cells. This effect is further enhanced when used in combination with tamoxifen, an estrogen receptor antagonist, which sensitizes the melanoma cells to apoptosis induction by this compound. Notably, this combination did not adversely affect the viability of normal human fibroblasts.
Activity against Leukemia Cell Lines
This compound has shown remarkable efficacy against leukemia cells, both in established cell lines and in clinical samples obtained from patients. nih.govnih.gov In studies using the Jurkat T-cell leukemia line, this compound rapidly induced apoptosis in over 80% of cells, a rate significantly higher than that observed with the conventional chemotherapy drug paclitaxel, which induced apoptosis in approximately 25% of cells under similar conditions. nih.govresearchgate.net
Furthermore, ex vivo studies on peripheral blood mononuclear cells from leukemia patients demonstrated that a low dose (1 μM) of this compound effectively induced apoptosis in the leukemic cells, irrespective of the leukemia type. nih.govnih.gov Crucially, this treatment had minimal effect on non-cancerous peripheral blood mononuclear cells from healthy donors, highlighting its cancer-selective activity. nih.gov
| Cell Line / Sample | Cancer Type | This compound Effect | Citation |
| Jurkat Cells | T-cell Leukemia | >80% apoptosis induction | nih.gov |
| Patient-derived cells | Leukemia | Selective apoptosis induction | nih.gov |
| ncPBMCs (control) | Non-cancerous | Minimal apoptotic effect |
Activity against Glioblastoma and Breast Adenocarcinoma Cell Lines
Glioblastoma is a highly aggressive primary brain tumor with a poor prognosis. accscience.com While direct studies on this compound's efficacy in glioblastoma cell lines are emerging, research into its analogues has shown promise. An analogue of narciclasine (B1677919)/pancratistatin was found to be active against U87 glioblastoma cells, causing a decrease in proliferation at concentrations as low as 10 nM. bath.ac.uk this compound itself has been listed as active against the MCF-7 breast cancer cell line. The selective action of this compound and its derivatives suggests potential for targeting these difficult-to-treat cancers.
Activity against Colorectal and Pancreatic Cancer Cell Lines
This compound has demonstrated significant activity against colorectal cancer cells. nih.gov It effectively induces apoptosis in both p53-mutant (HT-29) and wild-type p53 (HCT116) colorectal carcinoma cell lines, while having an insignificant effect on noncancerous colon fibroblast (CCD-18Co) cells. nih.gov In studies with HCT-15 colorectal cancer cells, this compound inhibited growth with an IC₅₀ (the concentration required to inhibit the growth of 50% of cells) ranging from 15–25 μM. In contrast, the IC₅₀ for normal colonic fibroblast cells was greater than 100 μM, underscoring its selectivity. nih.gov
While this compound has been noted for its anticancer activity in pancreatic cancer cell lines, detailed studies often focus on its more potent synthetic analogues. researchgate.net For instance, a C-1 analogue of 7-deoxythis compound (B1221876) was shown to selectively induce cytotoxicity and apoptosis in BxPC-3 and PANC-1 pancreatic carcinoma cells. researchgate.net
| Cell Line | Cancer Type | IC₅₀ Value (this compound) | Citation |
| HCT-15 | Colorectal | 15–25 μM | nih.gov |
| HT-29 | Colorectal | Apoptosis Induced | nih.gov |
| HCT116 | Colorectal | Apoptosis Induced | nih.gov |
| CCD-18Co (normal) | Colon Fibroblast | >100 μM | nih.gov |
In Vivo Efficacy in Experimental Cancer Models
The promising results from in vitro studies have been further supported by in vivo research using animal models, which are crucial for evaluating the therapeutic potential of anti-cancer compounds in a more complex biological system.
Murine Xenograft Models
Murine xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of cancer therapeutics. e-crt.org this compound has been tested in such models with positive outcomes.
In a key study, the in vivo efficacy of this compound was evaluated against human colorectal adenocarcinoma xenografts. nih.gov Nude mice with subcutaneous HT-29 tumors received intratumoral administration of this compound (3 mg/kg). This treatment led to a significant reduction in tumor growth. nih.gov Importantly, histopathological analysis showed no apparent toxicity to the liver or kidneys of the treated mice. nih.gov Similarly, synthetic analogues of this compound have also been shown to reduce the growth of tumor xenografts in vivo. researchgate.net These findings suggest that this compound's selective cytotoxicity observed in cell cultures translates to effective and non-toxic tumor growth reduction in a living model. nih.gov
Antiangiogenic and Vascular Targeting Effects in Vivo
This compound (PST) has demonstrated notable anti-neoplastic activity in vivo. While the precise mechanisms are still under investigation, some evidence points towards an antiangiogenic and vascular targeting mechanism contributing to its effects on tumors. mdpi.com In vivo studies utilizing xenograft models have shown that this compound can significantly reduce tumor growth. For instance, intratumor administration of this compound at a concentration of 3 mg/kg resulted in a significant reduction in the growth of subcutaneous HT-29 human colorectal adenocarcinoma tumors in mice. nih.gov This tumor growth suppression is often associated with a decrease in the density of microvessels within the tumor, indicating a potential antiangiogenic effect. nih.gov
The process of angiogenesis, the formation of new blood vessels, is critical for tumor progression, supplying the growing mass with essential nutrients and oxygen. nih.gov By potentially inhibiting this process, this compound may effectively "starve" the tumor, leading to a reduction in its growth and proliferation. nih.gov The in vivo efficacy of this compound in human colorectal adenocarcinoma xenografts, without apparent toxicity to the liver or kidneys, underscores its potential as an anti-cancer agent that may function, at least in part, by disrupting the tumor's blood supply. nih.gov
Strategies for Overcoming Translational Hurdles
Natural Supply Limitations
A significant obstacle to the clinical development and widespread use of this compound is its limited availability from natural sources. openbiotechnologyjournal.com this compound is an alkaloid naturally extracted from plants of the Amaryllidaceae family, most notably the Hawaiian spider lily, Hymenocallis littoralis. openbiotechnologyjournal.comalfa-chemistry.com The yield of this compound and its derivatives from these plant sources is low, making the extraction process inefficient and insufficient to meet potential clinical demands. nih.gov
This scarcity has been a major factor hindering its preclinical and clinical advancement. openbiotechnologyjournal.com To overcome this supply issue, researchers have focused on developing alternative methods of production. One of the most promising avenues is the chemical synthesis of this compound. While the complex structure of the molecule presents significant challenges, various research groups have successfully developed total and formal syntheses. A notable approach has been the use of chemoenzymatic strategies, which utilize enzymes to perform key stereoselective steps in the synthesis, starting from simple molecules like bromobenzene (B47551). nih.gov
Formulation Approaches for Enhanced Biological Delivery
Another translational hurdle for this compound is its poor bioavailability, which is linked to its low aqueous solubility. nih.gov For a drug to be effective, it must be able to dissolve in bodily fluids to be absorbed and transported to the target site. The inherent low solubility of this compound limits its clinical utility and necessitates the development of advanced formulation strategies. researchgate.net
While specific formulations for this compound are still in early stages of research, several established techniques for improving the delivery of poorly soluble drugs could be applied:
Nanoparticle-based delivery systems: Encapsulating this compound into nanoparticles, such as those made from lipids or polymers, could enhance its solubility and stability in the bloodstream. nih.gov These systems can also be designed to target tumor tissues, thereby increasing the drug's concentration at the site of action and reducing systemic side effects. nih.gov
Liposomal formulations: Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs. pharmaexcipients.comcore.ac.uk Formulating this compound within liposomes could improve its solubility, protect it from degradation in the body, and potentially prolong its circulation time. core.ac.uknih.gov
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. nih.govsaspublishers.com They can form inclusion complexes with poorly water-soluble molecules like this compound, effectively increasing their solubility and dissolution rate. nih.govnih.gov
These formulation strategies hold the potential to overcome the biopharmaceutical challenges associated with this compound, thereby enhancing its therapeutic efficacy.
This compound in Targeted Therapy Paradigms
This compound exemplifies a promising candidate for targeted cancer therapy due to its remarkable ability to selectively induce apoptosis in cancerous cells while having minimal to no effect on normal, non-cancerous cells. nih.govalfa-chemistry.com This selectivity is a cornerstone of modern targeted therapies, which aim to attack cancer cells specifically, thereby reducing the severe side effects associated with conventional chemotherapy. nih.gov
The primary mechanism behind this compound's targeted action appears to be its effect on the mitochondria of cancer cells. nih.gov Research indicates that this compound induces apoptosis by directly targeting these organelles. nih.govalfa-chemistry.com This interaction leads to a disruption of the mitochondrial membrane potential and initiates a cascade of events culminating in programmed cell death. alfa-chemistry.com Studies have shown that this compound's effectiveness is diminished in cancer cells that have been depleted of their mitochondrial DNA, further supporting the central role of mitochondria in its mode of action. nih.gov
Crucially, this apoptotic effect is highly specific to cancer cells. Normal human fibroblasts and endothelial cells, for example, remain largely unaffected by this compound treatment under conditions that are lethal to cancer cells. pharmaexcipients.com This differential cytotoxicity suggests that this compound may exploit fundamental differences between the mitochondria of cancerous and non-cancerous cells. mdpi.com By acting on a biochemical target that is specifically available or altered in cancer cells, this compound can induce cell death without causing widespread damage to healthy tissues, a highly desirable characteristic for an anti-cancer agent. nih.gov
Future Perspectives in Pancratistatin Research
Further Elucidation of Undiscovered Molecular Targets
While the mitochondrion is a recognized target of pancratistatin, the precise molecular interactions that trigger apoptosis are still being unraveled. nih.govpharmiweb.comnih.gov Future research will delve deeper into the intricate mechanisms of this compound's action, aiming to identify novel and specific molecular targets within cancer cells.
A key area of investigation is the compound's interaction with mitochondrial proteins. nih.govpharmiweb.comaacrjournals.org Studies have shown that this compound can permeabilize the mitochondrial membrane and induce the release of pro-apoptotic factors. nih.govpharmiweb.com Research is ongoing to pinpoint the specific mitochondrial components that this compound binds to, which could include proteins involved in the mitochondrial permeability transition pore or other regulatory proteins that are uniquely expressed or configured in cancer cell mitochondria. aacrjournals.org For instance, it has been reported that this compound modulates the binding of mitochondria-associated hexokinase to the voltage-dependent anion channel (VDAC), a critical interaction for the survival of many cancer cells. aacrjournals.org
Furthermore, the potential for this compound to interact with other cellular pathways beyond the mitochondria remains an open question. Although it is considered a non-genotoxic agent, meaning it does not directly damage DNA, its broader effects on cellular signaling cascades are not fully understood. nih.govpsu.edu Investigating these potential off-mitochondria targets could reveal new facets of its anti-cancer activity and provide a more comprehensive understanding of its mechanism of action. Recent computational studies have also suggested that this compound and its analogues may act as inhibitors of Topoisomerase I (Topo I), an enzyme crucial for DNA replication and transcription, although its activity is weaker compared to known inhibitors like Camptothecin. nih.govresearchgate.netport.ac.uk
Development of Novel Synthetic Methodologies for Analogues and Stereoisomers
The limited natural availability of this compound has been a significant hurdle in its clinical development. nih.govwikipedia.org Consequently, a major focus of future research is the development of efficient and scalable synthetic methodologies to produce not only this compound itself but also a diverse library of its analogues and stereoisomers. researchgate.netgoogle.comnih.gov
Synthetic chemists are exploring various strategies to construct the complex, highly oxygenated tetracyclic core of this compound. nih.govresearchgate.net These approaches often involve innovative chemical reactions and stereoselective techniques to control the arrangement of atoms in the molecule. researchgate.netnih.govrsc.org The development of shorter and more efficient synthetic routes is crucial for producing sufficient quantities of this compound for preclinical and potentially clinical studies. researchgate.netwikipedia.org
Moreover, the synthesis of analogues and stereoisomers is a powerful tool for understanding the structure-activity relationships of this compound. nih.govresearchgate.net By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its potent and selective anti-cancer activity. nih.govnih.gov For example, studies have shown that modifications to the C-1 position of the this compound molecule can lead to analogues with enhanced potency. The synthesis and biological evaluation of novel stereoisomers, such as 1,4a-di-epi-ent-pancratistatin, have also revealed interesting cytotoxic and ferroptosis inhibitory activities. rsc.orgrsc.org
| Synthetic Approach | Key Features | Reference |
| Diastereoselective Arylcuprate Conjugate Addition | Utilized for the preparation of analogues with a truncated cyclitol ring. researchgate.net | researchgate.net |
| Enzymatic Dihydroxylation and Huisgen Cycloaddition | Employed to create advanced tricyclic precursors for analogue synthesis. researchgate.net | researchgate.net |
| Palladium-Catalyzed Desymmetrization | An asymmetric strategy for the efficient synthesis of enantiomerically pure this compound. nih.gov | nih.gov |
| Ring-Closing Metathesis (RCM) | A key step in the efficient preparation of 1-aryl-1-deoxyconduritols F, which are precursors to this compound and its aryl analogues. acs.org | acs.org |
| Intermolecular Michael Addition and Intramolecular Henry Reaction | A highly stereoselective method to construct the cyclohexane (B81311) ring with its six contiguous stereocenters. researchgate.net | researchgate.net |
Computational Approaches in Drug Design and Optimization
In recent years, computational methods have become indispensable tools in drug discovery and development. nih.govnih.gov For this compound research, these approaches offer a powerful means to accelerate the design and optimization of new and more effective analogues.
Molecular docking and molecular dynamics simulations are being used to predict how this compound and its derivatives bind to their molecular targets. nih.govfrontiersin.org These computational models can provide valuable insights into the binding interactions at the atomic level, helping to explain the observed biological activity and guide the design of new compounds with improved binding affinity and selectivity. nih.gov For instance, computational screening of nitrogenated analogues of this compound has identified promising candidates with enhanced binding to Topoisomerase I. nih.gov
In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are also being employed to assess the drug-like properties of new this compound analogues. nih.gov This allows researchers to prioritize compounds with favorable pharmacokinetic profiles and reduced potential for toxicity, increasing the likelihood of success in later stages of drug development. nih.gov These computational tools, often used in combination, are streamlining the process of identifying lead compounds for further experimental validation. frontiersin.orgmdpi.com
Exploration of this compound in Combination Therapies
A growing trend in cancer treatment is the use of combination therapies, where multiple drugs with different mechanisms of action are used together to achieve a synergistic effect. taylorandfrancis.comtandfonline.com Future research will increasingly explore the potential of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy and overcome drug resistance.
Studies have already shown promising results when combining this compound or its analogues with other drugs. For example, a synthetic analogue of this compound, SVTH-6, has been shown to work synergistically with piperlongumine, a natural compound that targets the cellular stress response, to enhance the killing of cancer cells. researchgate.netnih.gov This combination was found to increase mitochondrial dysfunction and was effective in 3-dimensional spheroid cell cultures, which more closely mimic the in vivo tumor environment. researchgate.netnih.gov
Another study demonstrated a synergistic effect between this compound and tamoxifen, a commonly used breast cancer drug, in inducing apoptosis in breast cancer cells. tandfonline.comtandfonline.com This combination was effective in both estrogen receptor-positive and -negative breast cancer cells, suggesting a broader applicability. tandfonline.com The exploration of such combinations could lead to more effective treatment strategies for a variety of cancers.
Potential for Broader Therapeutic Applications
While the primary focus of this compound research has been on its anti-cancer properties, there is growing interest in exploring its potential for treating other diseases. taylorandfrancis.comresearchgate.net The unique biological activities of this compound and its parent family of Amaryllidaceae alkaloids suggest that it may have broader therapeutic applications.
The antiviral properties of this compound have been noted, and further investigation into its efficacy against a range of viruses is warranted. taylorandfrancis.comgoogle.com Additionally, some Amaryllidaceae alkaloids have demonstrated anti-inflammatory, antimalarial, and anticholinesterase properties, raising the possibility that this compound or its derivatives could be developed for these indications. researchgate.netuwindsor.caresearchgate.net For example, narciclasine (B1677919), a structurally related alkaloid, has shown potent anti-inflammatory effects. thieme-connect.com
Recent research has also hinted at the potential of this compound derivatives in the context of neurodegenerative diseases. rsc.orgcapes.gov.brulisboa.pt The discovery that certain non-cytotoxic stereoisomers of this compound exhibit significant ferroptosis inhibitory activity opens up new avenues for research into their potential as therapeutic agents for conditions like Alzheimer's, Parkinson's, and Huntington's diseases, where ferroptosis is implicated. rsc.org
Q & A
Q. What are the primary mechanisms by which pancratistatin selectively induces apoptosis in cancer cells?
this compound targets mitochondrial pathways in cancer cells, inducing apoptosis through non-genomic mechanisms. Key steps include:
- Mitochondrial membrane depolarization : Disruption of membrane potential triggers cytochrome c release, activating caspase-3 .
- ROS generation : Oxidative stress amplifies apoptotic signaling .
- Selectivity : this compound exploits differences in mitochondrial physiology between cancerous and normal cells, sparing non-cancerous fibroblasts (NHF) and endothelial cells (HUVEC) even at submicromolar concentrations . Methodological Approach: Use flow cytometry to measure mitochondrial membrane potential (JC-1 staining) and caspase-3 activity assays. Compare results across cancer (e.g., Jurkat, MDA-MB-231) and normal cell lines.
Q. What are the key challenges in synthesizing this compound, and how have they been addressed?
Synthesis challenges arise from its complex polycyclic structure with multiple stereocenters. Strategies include:
- Biocatalytic methods : Enzymatic oxidation of aromatic precursors (e.g., Gibson’s dioxygenation) to streamline stereochemical control .
- Modular approaches : Multi-step syntheses starting from chiral building blocks like D-mannitol or pinitol to replicate the cyclitol ring .
- Efficiency : Recent routes achieve 14-step syntheses with >80% yields in key steps (e.g., Claisen rearrangement) . Methodological Tip: Optimize stereoselective steps using DFT conformational analysis to predict geometry distortions in intermediates .
Q. How do structural modifications to this compound’s cyclitol ring affect its bioactivity?
The cyclitol ring (Ring C) is critical for maintaining planarity and potency:
- Truncation or ring-opening : Reduces antiproliferative activity by >90% due to conformational flexibility and loss of planar geometry (e.g., lactol analog IC50 ≈ 10 µM vs. This compound’s 0.043–0.098 µM) .
- Hydroxyl group positioning : C1 and C10b modifications (e.g., benzoate esters) enhance potency 10–100x by improving membrane permeability . Methodological Approach: Synthesize analogs via conjugate addition to γ-alkoxy-α,β-enoates and evaluate cytotoxicity using MTT assays across cell lines .
Advanced Research Questions
Q. How can researchers reconcile contradictions in this compound’s proposed mechanisms of action?
Two hypotheses exist: mitochondrial targeting vs. protein biosynthesis inhibition (shared with narciclasine). Resolving this requires:
- Comparative studies : Test this compound and narciclasine analogs in parallel using translational inhibition assays (e.g., luciferase reporter) and mitochondrial isolation experiments .
- Gene knockout models : Use CRISPR-Cas9 to silence mitochondrial proteins (e.g., BAX/BAK) in cancer cells and assess this compound’s efficacy . Key Data: this compound retains activity in protein synthesis-inhibited cells, supporting mitochondrial specificity .
Q. What experimental designs are optimal for evaluating this compound analogs in vivo?
- Xenograft models : Inject DU145 prostate cancer cells into CD-1 nude mice; administer this compound intra-tumorally (3 mg/kg) and monitor tumor volume via 2D digital extrapolation .
- Toxicity metrics : Track body weight and organ histopathology to confirm selectivity .
- Pharmacokinetics : Use LC-MS to measure plasma half-life and metabolite formation in murine models .
Q. How does stereochemistry impact the bioactivity of this compound isomers?
Stereochemical alterations (e.g., 1,4a-di-epi-ent-pancratistatin) reduce cytotoxicity but reveal ferroptosis inhibition:
- Stereodivergent synthesis : Start from D-mannitol, employ nitrosoolefin intermediates for stereocontrol, and validate configurations via X-ray crystallography .
- Activity profiling : Compare IC50 values of isomers against Panc-1 (pancreatic cancer) and A549 (lung cancer) cells .
Methodological Recommendations
- Synthetic Chemistry : Prioritize biocatalytic steps to reduce environmental impact and improve yield .
- SAR Studies : Combine computational modeling (DFT) with high-throughput screening to identify critical pharmacophores .
- In Vivo Testing : Use intra-tumoral delivery to bypass solubility limitations and enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
